![molecular formula C5H11NO2S B3050251 Pent-4-ene-1-sulfonamide CAS No. 245368-50-7](/img/structure/B3050251.png)
Pent-4-ene-1-sulfonamide
Overview
Description
Pent-4-ene-1-sulfonamide is a synthetic organic compound that belongs to the family of sulfonamides. It is also known by other names such as (E)-3-(4-methylpenta-1,3-dienyl)-3-aminopropane-1-sulfonic acid and PPSA .
Synthesis Analysis
The synthesis of Pent-4-ene-1-sulfonamide involves the reaction of sodium pent-4-ene-l -sulfonate with phosphorus oxychloride, followed by the addition of NH4OH . The reaction is carried out at 0-5°C in an inert atmosphere .Molecular Structure Analysis
The molecular structure of Pent-4-ene-1-sulfonamide consists of a five-carbon chain with a double bond between the 4th and 5th carbon atoms. The 1st carbon atom is attached to a sulfonamide group .Physical And Chemical Properties Analysis
Pent-4-ene-1-sulfonamide is a pale-yellow to yellow-brown solid . It has a molecular weight of 149.21 . The compound is not readily biodegradable .Scientific Research Applications
- Sulfonimidates serve as valuable building blocks for accessing other organosulfur compounds. Researchers have utilized them to synthesize polymers, including novel poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
- Sulfoximines, in particular, exhibit medicinal chemistry properties and have gained prominence in drug discovery .
- By modifying up to three points of diversity (O–R₁ bond, S–C bond, and nitrogen R₃ substituent), researchers can create chiral molecules with precision .
Sulfonimidates as Precursors for Polymers
Sulfoximine and Sulfonimidamide Drug Candidates
Alkyl Transfer Reagents
Chiral Templates in Asymmetric Syntheses
Cyclic Sulfonimidates
Enantioselective Modification
Safety and Hazards
Mechanism of Action
Target of Action
Pent-4-ene-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, a vital component for bacterial growth and survival .
Mode of Action
Pent-4-ene-1-sulfonamide acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing PABA from binding . This inhibition disrupts the synthesis of folate, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DHPS affects the folate synthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids and the metabolism of certain amino acids. Therefore, the inhibition of folate synthesis by Pent-4-ene-1-sulfonamide leads to a decrease in nucleic acid synthesis and affects protein synthesis, ultimately inhibiting bacterial growth .
Result of Action
The result of Pent-4-ene-1-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folate synthesis, the compound prevents bacteria from producing essential components for their survival, leading to their eventual death .
properties
IUPAC Name |
pent-4-ene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYDOCPILYZNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472611 | |
Record name | 4-Pentene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-ene-1-sulfonamide | |
CAS RN |
245368-50-7 | |
Record name | 4-Pentene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-4-ene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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